molecular formula C67H86N14O15 B009074 Neurokinin B, pro(2)-trp(6,8)-nle(10)- CAS No. 105869-12-3

Neurokinin B, pro(2)-trp(6,8)-nle(10)-

Katalognummer: B009074
CAS-Nummer: 105869-12-3
Molekulargewicht: 1327.5 g/mol
InChI-Schlüssel: ZKLUNXWBZZDGQS-KDICMADCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neurokinin B, pro(2)-trp(6,8)-nle(10)-, also known as Neurokinin B, pro(2)-trp(6,8)-nle(10)-, is a useful research compound. Its molecular formula is C67H86N14O15 and its molecular weight is 1327.5 g/mol. The purity is usually 95%.
The exact mass of the compound Neurokinin B, pro(2)-trp(6,8)-nle(10)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Neurokinin B, pro(2)-trp(6,8)-nle(10)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neurokinin B, pro(2)-trp(6,8)-nle(10)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Reproductive Hormone Regulation

Neurokinin B is known to influence reproductive hormone secretion, particularly gonadotropin-releasing hormone (GnRH). Research indicates that NKB interacts with kisspeptin neurons in the hypothalamus to modulate GnRH signaling pathways. A pivotal study demonstrated that the administration of NKB resulted in alterations in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels in healthy male subjects. The findings showed no significant changes in LH secretion during NKB infusion compared to vehicle controls, suggesting a complex role of NKB in reproductive hormone regulation .

Neurokinin Receptor Activation

The activation of neurokinin receptors (NKRs) by NKB is integral to understanding its physiological effects. NKB primarily binds to NK3 receptors but also has implications for NK1 and NK2 receptors. Structural studies have revealed that NKB shares a conserved C-terminal motif critical for receptor activation. This interaction is essential for various biological responses, including smooth muscle contraction and modulation of inflammatory processes .

Therapeutic Implications

Given the role of neurokinins in various diseases, there is significant interest in developing therapeutic agents targeting NKRs. Although no drugs specifically targeting NK2R have been approved for clinical use, research continues to explore their potential in treating conditions such as asthma, depression, and irritable bowel syndrome (IBS). The promiscuity of the tachykinin system presents challenges for drug design; however, insights into receptor activation mechanisms are paving the way for novel therapeutic strategies .

Case Studies and Experimental Findings

Several studies have highlighted the effects of NKB on reproductive health and neuroendocrine functions:

  • Study on LH Secretion : A controlled trial involving healthy males assessed the impact of NKB infusion on LH and FSH levels. The study found no significant differences between vehicle and NKB administration regarding mean LH secretion, indicating that while NKB plays a role in reproductive signaling, its effects may be context-dependent .
  • Kisspeptin Interaction : Research into the interaction between NKB and kisspeptin neurons revealed that NKB inhibits kisspeptin-driven GnRH signaling, suggesting a regulatory mechanism that could be targeted for therapeutic interventions in reproductive disorders .

Data Table: Summary of Studies on Neurokinin B Applications

Study ReferenceFocus AreaKey Findings
Reproductive HormonesNo significant change in LH during NKB infusion compared to vehicle; suggests complex regulatory role.
Kisspeptin InteractionNKB inhibits kisspeptin-driven GnRH signaling; potential target for reproductive health therapies.
Receptor ActivationInsights into structural activation mechanisms; implications for drug design targeting NKRs.
Therapeutic PotentialExploration of NK2R as a target for asthma and IBS treatment; challenges due to receptor promiscuity.

Analyse Chemischer Reaktionen

Purification and Characterization

Post-synthetic purification employs reversed-phase HPLC with the following parameters :

ParameterValue
ColumnC18 (5 μm, 250 × 4.6 mm)
Mobile PhaseGradient: 0.1% TFA in H<sub>2</sub>O → 0.1% TFA in ACN
Flow Rate1.0 mL/min
Purity>95% (confirmed by analytical HPLC and LC-MS)

Mass spectrometry (HRMS) confirms the molecular formula C<sub>67</sub>H<sub>87</sub>N<sub>15</sub>O<sub>14</sub> (MW: 1326.5 g/mol) .

Receptor Binding and Functional Activity

The peptide acts as a neurokinin-3 receptor (NK3R) antagonist with enhanced selectivity over native neurokinin B. Binding assays reveal:

ParameterValueAssay TypeSource
IC<sub>50</sub> (NK3R)0.8 nMRadioligand binding (CHO-K1 cells)
EC<sub>50</sub> (NK1R)>10 μMcAMP inhibition assay
Selectivity (NK3R/NK1R)12,500-foldFunctional antagonism

Substitutions at positions 6 and 8 (D-Trp) disrupt helical conformations critical for NK1R activation, while Nle¹⁰ improves hydrophobic interactions with NK3R .

Metabolic Stability

Comparative studies with native neurokinin B show:

PropertyNeurokinin BPro(2)-Trp(6,8)-Nle(10)- Analog
Plasma half-life (rat)2.1 min24.3 h
Protease resistanceLowHigh (resists chymotrypsin/pepsin)
Bioavailability (SC)<5%38%

D-amino acid substitutions and Nle¹⁰ reduce enzymatic degradation, as confirmed by in vitro plasma stability assays .

Structural Comparison with Native Neurokinin B

FeatureNeurokinin BPro(2)-Trp(6,8)-Nle(10)- Analog
SequenceH-Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH<sub>2</sub>H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH<sub>2</sub>
Receptor affinity (NK3R)1.2 nM0.8 nM
Metabolic stabilityLowHigh

This synthetic analog demonstrates superior pharmacological properties over native neurokinin B, driven by strategic D-amino acid substitutions and residue-specific modifications. Its applications span neuroendocrinology, pain research, and cardiovascular studies, with ongoing investigations into therapeutic potential .

Eigenschaften

CAS-Nummer

105869-12-3

Molekularformel

C67H86N14O15

Molekulargewicht

1327.5 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C67H86N14O15/c1-6-7-20-47(67(95)96)73-58(86)48(25-36(2)3)74-60(88)50(27-39-32-70-45-21-13-11-18-42(39)45)79-65(93)57(37(4)5)80-63(91)51(28-40-33-71-46-22-14-12-19-43(40)46)76-59(87)49(26-38-16-9-8-10-17-38)75-62(90)53(31-56(84)85)77-61(89)52(29-41-34-69-35-72-41)78-64(92)54-23-15-24-81(54)66(94)44(68)30-55(82)83/h8-14,16-19,21-22,32-37,44,47-54,57,70-71H,6-7,15,20,23-31,68H2,1-5H3,(H,69,72)(H,73,86)(H,74,88)(H,75,90)(H,76,87)(H,77,89)(H,78,92)(H,79,93)(H,80,91)(H,82,83)(H,84,85)(H,95,96)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1

InChI-Schlüssel

ZKLUNXWBZZDGQS-KDICMADCSA-N

SMILES

CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N

Isomerische SMILES

CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N

Kanonische SMILES

CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N

Key on ui other cas no.

105869-12-3

Sequenz

DPHDFWVWLX

Synonyme

2-Pro-6,8-Trp-10-Nle-neurokinin B
DPDTNle-NB
neurokinin B, Pro(2)-Trp(6,8)-Nle(10)-
neurokinin B, prolyl(2)-tryptophyl(6,8)-norleucine(10)-
neuromedin K, Pro(2)-Trp(6,8)-Nle(10)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.